molecular formula C26H26ClNO6 B519130 4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid

4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B519130
M. Wt: 483.9 g/mol
InChI Key: DYCQZLTXFOLEKQ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APJ-2929 is a N-Type calcium channel inhibitor.

Scientific Research Applications

Enantioselectivity in Kinetic Resolution

  • Context : 1,4-Dihydropyridine derivatives have been studied for their role in enantioselective reactions. Specifically, certain modifications in the dihydropyridine structure, such as changes in acyl chain length and branching, have shown to affect the enantioselectivity of lipase-catalyzed hydrolysis, a key process in the synthesis of enantiomerically pure compounds (Sobolev et al., 2002).

Synthesis of Chiral Bridged Macrocyclic Derivatives

  • Context : Chiral bridged macrocyclic 1,4-dihydropyridines have been synthesized to explore their potential in enantioselective reductions. These compounds play a significant role in the selective synthesis of stereoisomers, a crucial aspect in the development of certain pharmaceutical agents (Talma et al., 1985).

Role in Aromatization Reactions and Crystal Structures

  • Context : Dihydropyridines like the compound are important in studying aromatization reactions. These compounds undergo structural transformation during redox processes, which is crucial for understanding various chemical mechanisms. The crystal structures of such compounds have been determined to understand their conformational behavior (Pandian et al., 2014).

Potential as Calcium Channel Blockers

  • Context : Some dihydropyridine derivatives, including those similar in structure to the compound , have been identified as potential blockers of N-type calcium channels. These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications (Yamamoto et al., 2011).

Synthesis and Pharmacological Applications

  • Context : The synthesis of 1,4-dihydropyridine derivatives and their pharmacological activities, particularly as calcium channel antagonists, have been a focus of research. These studies are important for developing new therapeutic agents with specific physiological effects (Fossheim et al., 1982).

properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C26H26ClNO6/c1-16-20(24(29)30)21(18-12-7-13-19(27)15-18)22(23(28-16)26(32-2)33-3)25(31)34-14-8-11-17-9-5-4-6-10-17/h4-13,15,21,26,28H,14H2,1-3H3,(H,29,30)/b11-8+

InChI Key

DYCQZLTXFOLEKQ-DHZHZOJOSA-N

Isomeric SMILES

CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O

SMILES

O=C(C1=C(C)NC(C(OC)OC)=C(C(OC/C=C/C2=CC=CC=C2)=O)C1C3=CC=CC(Cl)=C3)O

Canonical SMILES

CC1=C(C(C(=C(N1)C(OC)OC)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

APJ-2929;  APJ 2929;  APJ2929

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
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4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 3
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4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 4
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid

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